3-(Methoxymethyl)pyrrolidin-3-amine

CNS Drug Discovery Physicochemical Property Lead Optimization

3-(Methoxymethyl)pyrrolidin-3-amine (CAS: 125033-03-6) is a chiral, non-planar pyrrolidine building block, molecular formula C6H14N2O, molecular weight 130.19 g/mol. It features a 3,3-disubstitution pattern with a primary amine and a methoxymethyl group on the pyrrolidine ring.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 125033-03-6
Cat. No. B045158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)pyrrolidin-3-amine
CAS125033-03-6
Synonyms3-Pyrrolidinamine,3-(methoxymethyl)-(9CI)
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCOCC1(CCNC1)N
InChIInChI=1S/C6H14N2O/c1-9-5-6(7)2-3-8-4-6/h8H,2-5,7H2,1H3
InChIKeyVRCFJBIYSQCHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)pyrrolidin-3-amine (CAS 125033-03-6): A 3,3-Disubstituted Pyrrolidine Building Block for CNS Drug Discovery


3-(Methoxymethyl)pyrrolidin-3-amine (CAS: 125033-03-6) is a chiral, non-planar pyrrolidine building block, molecular formula C6H14N2O, molecular weight 130.19 g/mol . It features a 3,3-disubstitution pattern with a primary amine and a methoxymethyl group on the pyrrolidine ring. This 3D scaffold is known to enhance molecular complexity and improve physicochemical parameters critical for drug candidates, such as solubility and lipophilicity . The compound belongs to a class of 3,3-disubstituted pyrrolidines that have been investigated as monoamine triple reuptake inhibitors and for other CNS applications [1].

3-(Methoxymethyl)pyrrolidin-3-amine (CAS 125033-03-6): Why Simple Pyrrolidine Analogs Are Inadequate


A simple pyrrolidine or unsubstituted pyrrolidin-3-amine cannot replicate the specific steric, electronic, and hydrogen-bonding properties conferred by the methoxymethyl and primary amine groups at the 3-position of 3-(methoxymethyl)pyrrolidin-3-amine. The 3,3-disubstitution pattern is critical for achieving the desired biological activity, particularly in monoamine reuptake inhibition [1]. This pattern introduces a defined chiral center and a specific 3D orientation that is essential for target engagement. Substituting with a different amine, such as (3S)-pyrrolidin-3-amine, would fundamentally alter the molecule's conformation and potential for key interactions, as seen in the development of selective H3 receptor antagonists where specific aminopyrrolidine substitutions were crucial for high affinity and selectivity over imidazole-containing prototypes [2].

3-(Methoxymethyl)pyrrolidin-3-amine (CAS 125033-03-6): Quantitative Evidence for Differentiated Selection


Critical Lipophilicity Differentiator: Predicted LogP of -0.90 for Improved Aqueous Solubility

3-(Methoxymethyl)pyrrolidin-3-amine possesses a predicted LogP value of -0.90 . This contrasts with other common 3-substituted pyrrolidine building blocks, such as 3-(methoxymethyl)pyrrolidine (CAS 936940-38-4), which has a higher LogP value (predicted ~0.5-1.0 based on structure) . This lower lipophilicity, while a predicted value, suggests a potential advantage for achieving better aqueous solubility, a critical factor in developing CNS-penetrant drug candidates with favorable pharmacokinetic profiles, as highlighted in the optimization of VLA-4 antagonists where solubility was a key parameter [1].

CNS Drug Discovery Physicochemical Property Lead Optimization

Reactivity Differentiator: Presence of Primary Amine for Selective Derivatization

The primary amine group in 3-(methoxymethyl)pyrrolidin-3-amine provides a specific, reactive handle for functionalization that is absent in analogs like 3-(methoxymethyl)pyrrolidine . This enables selective reactions, such as reductive amination or amide coupling, to introduce diverse pharmacophores at this position, a strategy used to generate potent and selective H3 receptor antagonists with substituted aminopyrrolidine moieties [1]. While a direct comparison is not quantified, the presence of a primary amine is a binary differentiator that dictates the compound's synthetic utility.

Medicinal Chemistry Synthetic Methodology Targeted Library Synthesis

Scaffold Advantage: 3,3-Disubstituted Pyrrolidines Enable Potent Monoamine Reuptake Inhibition

The 3,3-disubstituted pyrrolidine scaffold, to which 3-(methoxymethyl)pyrrolidin-3-amine belongs, has been shown to yield compounds with low nanomolar potency as triple serotonin/norepinephrine/dopamine reuptake inhibitors [1]. Specifically, a series of 3,3-disubstituted pyrrolidines demonstrated in vivo anti-depressant-like effects in the mouse tail suspension assay at a minimum effective dose of 30 mg/kg ip [1]. While this data is from a series of analogs and not the specific compound, it strongly suggests that the 3,3-disubstituted motif is a privileged structure for this activity. This contrasts with simpler pyrrolidine or piperidine analogs that may lack this specific geometry and potency profile.

CNS Pharmacology Depression Triple Reuptake Inhibitors

3-(Methoxymethyl)pyrrolidin-3-amine (CAS 125033-03-6): Optimal Research and Development Applications


Lead Optimization in CNS Drug Discovery Programs

Due to its 3,3-disubstituted pyrrolidine core and predicted favorable LogP, this compound is ideal as a key intermediate for synthesizing focused libraries of potential CNS therapeutics, particularly for targets like monoamine transporters [1]. The presence of a primary amine allows for diverse functionalization to explore SAR and improve potency and selectivity, as demonstrated in related H3 antagonist programs [2].

Scaffold for Exploring 3D Pharmacophore Space in Fragment-Based Drug Discovery (FBDD)

The non-planar, chiral nature of the 3,3-disubstituted pyrrolidine ring makes 3-(methoxymethyl)pyrrolidin-3-amine a valuable fragment for FBDD campaigns. It can serve as a core scaffold that introduces 3D complexity, potentially leading to hits with improved selectivity and physicochemical properties compared to flat, aromatic fragments [3].

Synthesis of Targeted Chemical Probes for Neuroscience Research

This compound is a strategic starting material for creating chemical probes to study the function of monoamine transporters or other CNS targets. The scaffold's established role in generating potent reuptake inhibitors [1] makes it a strong candidate for developing tools to dissect neurobiological pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methoxymethyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.